Labdane

Description

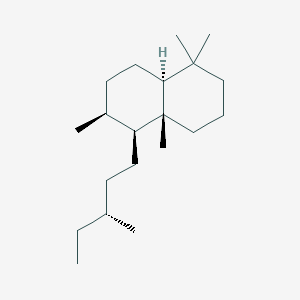

Structure

3D Structure

Properties

CAS No. |

561-90-0 |

|---|---|

Molecular Formula |

C20H38 |

Molecular Weight |

278.5 g/mol |

IUPAC Name |

(1S,2S,4aS,8aR)-2,5,5,8a-tetramethyl-1-[(3R)-3-methylpentyl]-1,2,3,4,4a,6,7,8-octahydronaphthalene |

InChI |

InChI=1S/C20H38/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h15-18H,7-14H2,1-6H3/t15-,16+,17+,18+,20-/m1/s1 |

InChI Key |

LEWJAHURGICVRE-AISVETHESA-N |

SMILES |

CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C |

Isomeric SMILES |

CC[C@@H](C)CC[C@H]1[C@H](CC[C@@H]2[C@@]1(CCCC2(C)C)C)C |

Canonical SMILES |

CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C |

Synonyms |

2alpha,3alpha-dihydroxy-labda-8(17),12(13),14(15)-triene labdane |

Origin of Product |

United States |

Foundational & Exploratory

The Architectural Blueprint of Labdane Diterpenes: A Technical Guide to Their Core Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane diterpenes represent a vast and structurally diverse class of natural products, with over 7,000 known compounds.[1] Their bicyclic core structure serves as a fundamental scaffold for a wide array of biologically active molecules, including compounds with anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide provides an in-depth exploration of the basic chemical structure of this compound diterpenes, their biosynthesis, classification, and the experimental methodologies employed for their isolation and structural elucidation.

The Core Chemical Structure: A Bicyclic Foundation

The quintessential feature of a this compound diterpene is its bicyclic hydrocarbon skeleton, which consists of a decalin ring system (two fused six-membered rings) with a side chain at the C-9 position. This C20 scaffold is derived from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[2][3]

The decalin ring system typically exists in a trans fusion, providing a rigid and stereochemically defined core. The numbering of the carbon atoms follows a standardized convention, as illustrated below.

Key Structural Features:

-

Bicyclic Decalin Core: Forms the rigid foundation of the molecule.

-

Side Chain at C-9: A flexible chain that is often subject to various chemical modifications.

-

Methyl Groups: Typically found at C-4, C-8, and C-10, which are important for stereochemical definition.

-

Stereochemistry: The stereochemistry at the chiral centers, particularly at C-5, C-8, C-9, and C-10, is crucial for the biological activity of these compounds. This compound diterpenes can exist in different stereochemical series, such as the normal, ent-, syn-, and syn-ent- forms, arising from the stereospecific cyclization of GGPP.

Quantitative Structural Parameters

The precise geometry of the this compound scaffold has been determined through X-ray crystallography studies of various derivatives. The following table summarizes typical bond lengths and angles for the core this compound structure, providing a quantitative basis for molecular modeling and structure-activity relationship studies.

| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |

| C1-C2 | 1.53 - 1.55 | C1-C2-C3 | 110 - 112 |

| C2-C3 | 1.52 - 1.54 | C2-C3-C4 | 111 - 113 |

| C3-C4 | 1.54 - 1.56 | C3-C4-C5 | 110 - 112 |

| C4-C5 | 1.55 - 1.57 | C4-C5-C10 | 114 - 116 |

| C5-C10 | 1.54 - 1.56 | C5-C10-C9 | 110 - 112 |

| C1-C10 | 1.54 - 1.56 | C1-C10-C9 | 108 - 110 |

| C9-C11 | 1.53 - 1.55 | C10-C9-C11 | 111 - 113 |

| C8-C9 | 1.55 - 1.57 | C8-C9-C10 | 112 - 114 |

Note: These values are approximate and can vary depending on the specific substitutions and crystal packing forces.

Biosynthesis of the this compound Scaffold

The biosynthesis of the this compound core is a two-step cyclization process initiated from the linear C20 precursor, geranylgeranyl diphosphate (GGPP). This pathway is catalyzed by two distinct classes of enzymes: Class II and Class I diterpene synthases (diTPS).

-

Step 1: Bicyclization by Class II diTPS: The process begins with the protonation-initiated cyclization of GGPP by a Class II diTPS. This enzyme facilitates the formation of a bicyclic intermediate, typically a copalyl diphosphate (CPP) cation. The stereochemistry of this intermediate (e.g., normal-CPP, ent-CPP, syn-CPP) is determined by the specific Class II diTPS and dictates the final stereochemical series of the this compound diterpene.

-

Step 2: Further Cyclization/Rearrangement by Class I diTPS: The CPP intermediate is then acted upon by a Class I diTPS. This enzyme catalyzes the ionization of the diphosphate group, leading to the formation of the final this compound skeleton or further rearranged structures.

The subsequent vast structural diversity of this compound-related diterpenoids is generated by the action of tailoring enzymes, such as cytochrome P450 monooxygenases and transferases, which introduce various functional groups onto the basic scaffold.

Caption: Biosynthetic pathway of this compound diterpenes.

Classification of this compound Diterpenes

This compound diterpenes can be broadly classified based on their stereochemistry and further subdivided based on the modifications of the bicyclic core and the side chain. A primary classification distinguishes between the normal and ent series, which are enantiomeric at the decalin ring junctions. Further structural diversification leads to related diterpenoid families.

Caption: Classification of this compound and related diterpenoids.

Experimental Protocols for Isolation and Structure Elucidation

The isolation and structural characterization of this compound diterpenes from natural sources are critical steps in their study. The following sections outline generalized protocols for these procedures.

Isolation and Purification

A common workflow for the isolation of this compound diterpenes from plant material involves extraction followed by chromatographic separation.

Caption: General workflow for the isolation of this compound diterpenes.

Detailed Methodologies:

-

Extraction: The dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. This sequential extraction helps to fractionate the compounds based on their polarity.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds into fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Structure Elucidation

The definitive structure of an isolated this compound diterpene is determined using a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon skeleton and stereochemistry of this compound diterpenes.

-

¹H NMR: Provides information about the number and connectivity of protons in the molecule. Typical chemical shifts for the methyl groups on the this compound core are observed in the upfield region (δ 0.7-1.2 ppm).

-

¹³C NMR: Reveals the number of carbon atoms and their chemical environment. The chemical shifts of the carbons in the decalin ring system are characteristic of the this compound scaffold.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Table of Typical NMR Data for the this compound Core:

| Position | Typical ¹³C Chemical Shift (ppm) | Typical ¹H Chemical Shift (ppm) |

| C-1 | 35 - 40 | 1.0 - 1.8 |

| C-2 | 18 - 25 | 1.2 - 1.9 |

| C-3 | 40 - 45 | 0.8 - 1.7 |

| C-4 | 32 - 38 | - |

| C-5 | 50 - 58 | 0.7 - 1.5 |

| C-6 | 20 - 28 | 1.3 - 2.0 |

| C-7 | 35 - 45 | 1.1 - 1.8 |

| C-8 | 70 - 80 (if hydroxylated) | - |

| C-9 | 55 - 65 | 1.0 - 1.7 |

| C-10 | 38 - 45 | - |

| C-17 (Me) | 20 - 25 | 0.8 - 1.2 |

| C-18 (Me) | 25 - 35 | 0.7 - 1.0 |

| C-19 (Me) | 15 - 25 | 0.7 - 1.0 |

| C-20 (Me) | 14 - 20 | 0.8 - 1.1 |

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the molecule.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can aid in the structural elucidation, particularly of the side chain. Common fragmentation pathways for this compound diterpenes involve the cleavage of the side chain and retro-Diels-Alder reactions in the decalin rings.

Conclusion

The this compound diterpene scaffold is a remarkable example of nature's ability to generate immense structural and functional diversity from a common bicyclic precursor. A thorough understanding of its basic chemical structure, stereochemistry, and biosynthetic origins is fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development. The experimental protocols outlined in this guide provide a framework for the successful isolation and characterization of these promising bioactive molecules. The continued exploration of the chemical space occupied by this compound diterpenes is poised to uncover novel therapeutic agents and provide deeper insights into the intricate world of natural products.

References

A Technical Guide to the Natural Sources of Labdane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes are a large and structurally diverse class of natural products, characterized by a bicyclic decalin core.[1] With over 7,000 known members, these compounds are widely distributed in nature and have been isolated from a variety of organisms, including higher plants, fungi, and marine life.[2][3] The significant interest in this compound diterpenes stems from their broad spectrum of potent biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective effects, making them promising candidates for drug discovery and development.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound compounds, detailed experimental protocols for their extraction and isolation, and a summary of their biosynthesis and key signaling pathways they modulate.

Natural Sources of this compound Compounds

This compound diterpenes are predominantly found in the plant kingdom, with certain families being particularly rich sources. They are also produced by various fungi and marine organisms.

Plants

The most prolific producers of this compound diterpenes belong to the Lamiaceae (mint family), Cistaceae (rockrose family), and Zingiberaceae (ginger family).[2][3]

-

Lamiaceae: This family is a well-known source of various bioactive this compound diterpenes.

-

Coleus forskohlii (Plectranthus barbatus): The roots of this plant are the exclusive natural source of forskolin , a widely studied this compound diterpene known for its ability to activate adenylyl cyclase.[4]

-

Salvia sclarea (Clary Sage): This plant is a primary source of sclareol , a commercially important this compound used in the fragrance industry and as a precursor for the synthesis of other compounds.[5][6]

-

Salvia species : Many other species within the Salvia genus are known to produce a variety of this compound diterpenoids.[7][8][9]

-

-

Cistaceae: The genus Cistus is a significant source of this compound diterpenes, which are major components of the oleoresin (labdanum) produced by these plants.[10][11]

-

Cistus creticus : This species and its subspecies are known to produce a complex mixture of this compound-type diterpenes, including manoyl oxide isomers and labd-13-en-8α,15-diol.[12]

-

-

Zingiberaceae: The ginger family is another important source of cytotoxic and other bioactive this compound diterpenes.[13][14] Species of Alpinia, Hedychium, and Curcuma have been found to contain a diverse array of these compounds.[14][15]

-

Acanthaceae:

Fungi and Marine Organisms

This compound diterpenes have also been isolated from various fungi and marine organisms, highlighting the broad distribution of their biosynthetic pathways.[3] Marine-derived fungi, in particular, are emerging as a promising source of novel this compound compounds with unique structural features and biological activities.[17][18] Sponges and their associated microorganisms have also been shown to produce these diterpenes.[19][20]

Data Presentation: Quantitative Abundance of Key this compound Compounds

The concentration of this compound diterpenes can vary significantly depending on the plant species, geographical location, cultivation conditions, and the specific plant part analyzed. The following tables summarize the quantitative data for some of the most well-studied this compound compounds.

Table 1: Forskolin Content in Coleus forskohlii Roots

| Extraction Method | Solvent | Forskolin Content (%) | Reference |

| Soxhlet | Methanol | 2.91 | [4] |

| Soxhlet | Ethanol | 2.83 | [4] |

| Soxhlet | Water-Ethanol | 0.26 | [4] |

| Soxhlet | Water | 0.17 | [4] |

| MASE (5 min) | Ethanol | 2.29 | [4] |

| UASE (20 min) | Ethanol | 1.47 | [4] |

| Not Specified | Not Specified | 0.046 - 0.187 (dry weight) | [21] |

Table 2: Andrographolide Content in Andrographis paniculata

| Plant Part/Extract | Andrographolide Content (%) | Reference |

| Extract (Thailand - Central) | 13.19 | [1] |

| Extract (Thailand - North) | 11.40 | [1] |

| Extract (Thailand - South) | Not specified, lower than Central | [1] |

| APE (A. paniculata extract) | 14.4686 | [16] |

| Dry Weight (India) | 1.38 - 3.12 | [22] |

| Dry Weight (15 accessions) | 1.38 - 3.12 | [3] |

Table 3: Sclareol Content in Salvia sclarea

| Plant Part/Condition | Sclareol Content (%) | Reference |

| Essential Oil (Greece) | 5.2 | [5] |

| Essential Oil (Wild, Greece) | 8.7 | [12] |

| Essential Oil (Cultivated, Greece) | 9.3 | [12] |

| Essential Oil (Hydrodistillation, 3h) | 13.2 | [7] |

| Essential Oil (Hydrodistillation, 4h) | 41.8 | [7] |

| Essential Oil | 0.239 | [11] |

Experimental Protocols

The efficient extraction and isolation of this compound diterpenes are critical for their study and potential application. The choice of method depends on the specific compound, the source material, and the desired scale of purification.

Protocol 1: Soxhlet Extraction

This classical technique is effective for the exhaustive extraction of moderately soluble compounds.

Materials and Equipment:

-

Soxhlet extractor apparatus (boiling flask, extraction chamber, condenser)

-

Heating mantle

-

Cellulose (B213188) extraction thimbles

-

Rotary evaporator

-

Grinder or mill

-

Drying oven

-

Analytical balance

-

Extraction solvent (e.g., methanol, ethanol, hexane)

Methodology:

-

Sample Preparation: Dry the plant material (e.g., roots, leaves) in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Thimble Loading: Accurately weigh a specific amount of the powdered plant material (e.g., 20-50 g) and place it into a cellulose thimble.

-

Apparatus Assembly: Place the thimble inside the extraction chamber of the Soxhlet apparatus. Fill the boiling flask with the chosen extraction solvent (approximately 2/3 full). Assemble the apparatus by connecting the boiling flask to the extractor and the condenser to the top of the extractor. Ensure all joints are properly sealed.

-

Extraction: Turn on the heating mantle to heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the sample in the thimble. The extraction chamber will slowly fill with the solvent until it reaches the level of the siphon arm, at which point the solvent containing the extracted compounds will be siphoned back into the boiling flask. This cycle is repeated continuously.

-

Duration: Allow the extraction to proceed for a sufficient duration, typically ranging from 6 to 24 hours, depending on the plant material and the solvent used. The completion of the extraction can often be visually assessed when the solvent in the siphon arm becomes colorless.

-

Solvent Removal: After the extraction is complete, turn off the heating mantle and allow the apparatus to cool. Remove the boiling flask containing the extract. Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

-

Drying: Dry the resulting crude extract in a desiccator or under a vacuum to remove any residual solvent.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient method that utilizes ultrasonic waves to accelerate the extraction process.

Materials and Equipment:

-

Ultrasonic bath or probe sonicator

-

Extraction vessel (e.g., Erlenmeyer flask)

-

Magnetic stirrer and stir bar (optional)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

-

Grinder or mill

-

Drying oven

-

Analytical balance

-

Extraction solvent

Methodology:

-

Sample Preparation: Prepare the dried and powdered plant material as described in the Soxhlet extraction protocol.

-

Extraction: Place a known amount of the powdered sample into the extraction vessel. Add the appropriate volume of the chosen extraction solvent. The solid-to-solvent ratio typically ranges from 1:10 to 1:30 (w/v).

-

Sonication: Place the extraction vessel in the ultrasonic bath or immerse the probe of the sonicator into the slurry. Set the desired sonication frequency (e.g., 20-40 kHz) and power. The extraction time is significantly shorter than for Soxhlet, typically ranging from 15 to 60 minutes. The temperature of the extraction can be controlled by using a cooling water bath.

-

Filtration: After sonication, separate the extract from the solid plant residue by filtration under a vacuum.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Drying: Dry the crude extract to remove any remaining solvent.

Protocol 3: Purification by Column Chromatography and HPLC

Following extraction, the crude extract is a complex mixture that requires further purification to isolate individual this compound compounds.

Materials and Equipment:

-

Glass chromatography column

-

Stationary phase (e.g., silica (B1680970) gel 60, 70-230 mesh)

-

Mobile phase (a series of solvents or solvent mixtures of increasing polarity, e.g., hexane, ethyl acetate, methanol)

-

Fraction collector or test tubes

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

-

Rotary evaporator

Methodology:

-

Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane). Carefully pour the slurry into the chromatography column, allowing the stationary phase to settle and pack evenly.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent. Alternatively, the dry crude extract can be adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in a series of fractions using a fraction collector or manually in test tubes.

-

TLC Analysis: Monitor the separation process by analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light or by using a staining reagent. Combine the fractions that contain the same compound(s).

-

Solvent Removal: Evaporate the solvent from the combined fractions containing the compound of interest using a rotary evaporator.

-

HPLC Purification: For final purification to obtain a highly pure compound, subject the semi-purified fraction to preparative or semi-preparative HPLC. Use a suitable column and mobile phase, and collect the peak corresponding to the target this compound diterpene.

-

Final Characterization: Confirm the structure and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Biosynthesis of this compound Diterpenoids

The biosynthesis of this compound diterpenoids begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are used to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[23] The key step is the cyclization of GGPP, catalyzed by diterpene synthases (diTPSs), to form the characteristic bicyclic this compound skeleton.[23] This core structure is then further modified by enzymes such as cytochrome P450 monooxygenases (CYPs) to generate the vast diversity of this compound-related compounds.[4][21]

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]

- 9. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. Salvia sclarea L. Essential Oil Extract and Its Antioxidative Phytochemical Sclareol Inhibit Oxytocin-Induced Uterine Hypercontraction Dysmenorrhea Model by Inhibiting the Ca2+–MLCK–MLC20 Signaling Cascade: An Ex Vivo and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxic this compound Diterpenes from Hedychium ellipticum Buch.-Ham. ex Sm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phcogj.com [phcogj.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. swrcb.ca.gov [swrcb.ca.gov]

- 21. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Labdane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labdane-related diterpenoids (LRDs) constitute a vast and structurally diverse class of natural products, with over 7,000 known members.[1] Characterized by a bicyclic decalin core, these compounds are precursors to more complex skeletons like abietane, pimarane, and kaurane.[1][2] LRDs exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, positioning them as promising candidates for drug discovery and development.[3] This guide provides a comprehensive technical examination of the core biosynthetic pathway of this compound diterpenoids, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. It further summarizes quantitative data and provides detailed experimental protocols for the characterization of this pathway.

Core Biosynthesis Pathway

The biosynthesis of this compound diterpenoids is a multi-stage process that begins with a universal precursor and proceeds through a series of cyclization and modification reactions to generate immense structural diversity.[1] The pathway can be broadly divided into three key stages: precursor formation, skeleton formation, and skeleton modification.[2][3]

Stage 1: Formation of the Universal C20 Precursor

The journey to all this compound diterpenoids begins with the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1] In plants, these are typically synthesized via the methylerythritol 4-phosphate (MEP) pathway located in the plastids.[3][4] Through sequential condensation reactions catalyzed by prenyltransferases, one molecule of DMAPP is elongated with three molecules of IPP to yield the acyclic C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[1][2][5] This molecule serves as the universal substrate for the biosynthesis of all diterpenoids.[4]

Stage 2: Skeleton Formation - The Role of Diterpene Synthases (diTPSs)

The defining step in the biosynthesis is the cyclization of the linear GGPP into the characteristic bicyclic this compound core. This transformation is orchestrated by diterpene synthases (diTPSs), which are categorized into two main classes based on their catalytic mechanisms.[1][6]

The initial and rate-limiting step is a protonation-dependent cyclization of GGPP, catalyzed by a Class II diTPS.[4] These enzymes possess a conserved DxDD motif that facilitates the protonation of the terminal double bond of GGPP, initiating a cascade that forms the bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.[6][7] The stereochemistry of this intermediate is crucial for the final product and is determined by the specific Class II diTPS. Common intermediates include normal-CPP, ent-CPP, and syn-CPP.[2][8] For instance, in the biosynthesis of the plant hormone gibberellin, an ent-copalyl diphosphate synthase (CPS) is responsible for producing ent-CPP.[4]

Following the formation of the CPP intermediate, Class I diTPSs take over. These enzymes utilize a metal-dependent mechanism, characterized by a conserved DDxxD motif, to ionize the diphosphate group from the CPP substrate.[1][6] This generates a carbocation that can undergo further cyclization, rearrangement, and deprotonation reactions to produce a vast array of diterpene skeletons.[1] These enzymes are often referred to as kaurene synthase-like (KSL) enzymes.[1] The sequential action of a Class II and a Class I diTPS is the most common route for producing this compound-related diterpenoid scaffolds.[9] In some cases, a single bifunctional diTPS can catalyze both reactions.[1]

Caption: Core biosynthetic pathway of this compound diterpenoids.

Stage 3: Skeleton Modification - The Role of Tailoring Enzymes

After the core skeleton is formed by diTPSs, a vast array of "tailoring" enzymes introduce further chemical diversity.[2] The most prominent among these are Cytochrome P450 monooxygenases (CYPs), which catalyze a wide range of oxidative modifications.[3][10] Other enzymes, such as glycosyltransferases (UGTs), acetyltransferases, and methyltransferases, add various functional groups, leading to the thousands of different this compound-related diterpenoids found in nature.[2][3]

Quantitative Data

The efficiency of this compound diterpenoid biosynthesis can be evaluated by examining the kinetic parameters of the key enzymes and the product titers achieved in metabolic engineering efforts.

Table 1: Kinetic Parameters of Selected Diterpene Synthases

| Enzyme | Organism | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | Reference |

| SmCPS1 | Salvia miltiorrhiza | GGPP | (+)-CPP | 1.5 ± 0.2 | 0.21 ± 0.01 | [1] |

| SmKSL1 | Salvia miltiorrhiza | (+)-CPP | Miltiradiene | 0.8 ± 0.1 | 0.15 ± 0.01 | [1] |

| SdCPS2 | Salvia divinorum | GGPP | Clerodienyl-PP | 2.1 ± 0.3 | 0.09 ± 0.01 | [4] |

| ApCPS | Andrographis paniculata | GGPP | ent-CPP | 3.2 ± 0.5 | N/A | [11] |

Note: N/A indicates data not available in the cited sources.

Table 2: Metabolic Engineering for this compound Diterpenoid Production

| Product | Host Organism | Key Genes Expressed | Titer (mg/L) | Reference |

| Miltiradiene | Saccharomyces cerevisiae | SmCPS1, SmKSL1, tHMG1, ERG20 | ~500 | [1] |

| Carnosic Acid | Saccharomyces cerevisiae | SmCPS1, SmKSL1, CYP76AH1 | ~60 | [2] |

| Triptolide | Saccharomyces cerevisiae | Multi-gene pathway (10+ enzymes) | ~2.5 | [3] |

Experimental Protocols

The study of this compound diterpenoid biosynthesis involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Heterologous Expression and in vitro Enzyme Assay of diTPSs

This protocol describes a general workflow for characterizing the function of a candidate diTPS gene.

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate diTPS gene from cDNA using PCR.

-

Clone the PCR product into an E. coli expression vector (e.g., pET28a or pGEX) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Verify the sequence of the construct by Sanger sequencing.

-

-

Protein Expression and Purification:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 16-20°C) for 16-20 hours.

-

Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

-

Clarify the lysate by centrifugation and purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verify the purity and size of the protein using SDS-PAGE.

-

-

In vitro Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).

-

Add the purified enzyme (1-5 µg) and the substrate (GGPP for Class II diTPSs; CPP for Class I diTPSs) to the buffer.

-

Incubate the reaction at 30°C for 1-4 hours.

-

To analyze the hydrocarbon products, overlay the aqueous reaction with a layer of an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile products.

-

To analyze diphosphate products, quench the reaction and treat with alkaline phosphatase to remove the diphosphate moiety before extraction.

-

-

Product Identification (GC-MS Analysis):

-

Separate the organic layer or the extract from the enzymatic reaction.

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the retention time and mass spectrum of the product with those of authentic standards or with published library data to identify the structure.

-

Caption: A typical workflow for diTPS gene characterization.

Regulation of Biosynthesis

The biosynthesis of this compound diterpenoids, particularly those involved in plant defense, is often tightly regulated. Gene expression of the biosynthetic enzymes can be induced by developmental cues and external stimuli, such as pathogen attack or herbivory.[1] Phytohormones like jasmonates play a crucial role in this signaling cascade, triggering the upregulation of transcription factors that, in turn, activate the promoters of diTPS and CYP genes, leading to the accumulation of protective diterpenoids.[1]

Caption: Jasmonate signaling pathway for inducing this compound diterpenoid biosynthesis.

Conclusion

The biosynthesis of this compound diterpenoids is a complex and elegant pathway that generates a vast repertoire of bioactive molecules from a single linear precursor. Understanding this pathway at a technical level is crucial for drug development and metabolic engineering. The sequential action of Class II and Class I diterpene synthases creates the foundational skeletons, which are then extensively decorated by tailoring enzymes. Future research, aided by the protocols and knowledge outlined in this guide, will continue to uncover new enzymes and regulatory networks, paving the way for the sustainable production of high-value this compound-related diterpenoids.

References

- 1. benchchem.com [benchchem.com]

- 2. A review: biosynthesis of plant-derived this compound-related diterpenoids [cjnmcpu.com]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. benchchem.com [benchchem.com]

- 5. Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Genome mining of this compound-related diterpenoids: Discovery of the two-enzyme pathway leading to (−)-sandaracopimaradiene in the fungus Arthrinium sacchari [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. A review: biosynthesis of plant-derived this compound-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Novel Labdane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel labdane derivatives. This compound diterpenes, a diverse class of natural products, are of significant scientific interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and vasorelaxant effects.[1] This document outlines detailed experimental protocols, presents quantitative biological data in structured tables, and visualizes key experimental workflows and signaling pathways to serve as a valuable resource for professionals in drug discovery and development.

Isolation and Structural Elucidation of this compound Diterpenes

The initial and critical phase in the investigation of this compound diterpenes involves their isolation from natural sources and the elucidation of their chemical structures.[1] This process typically begins with the extraction of metabolites from the source material, followed by a series of chromatographic separations for purification, and culminates in structural determination using various spectroscopic techniques.[1]

General Experimental Workflow

The isolation of this compound derivatives from natural sources, such as plants, fungi, and marine organisms, follows a systematic workflow.[2][3] A generalized protocol for the isolation and purification of these compounds is depicted below. It is important to recognize that specific conditions may need to be optimized depending on the source material and the physicochemical properties of the target compounds.[1]

References

The Pharmacological Landscape of Labdane Diterpenes: A Technical Guide for Drug Discovery

Abstract

Labdane diterpenes, a class of bicyclic diterpenoids ubiquitously found in the plant and microbial kingdoms, have emerged as a compelling source of structurally diverse and biologically active natural products. Their wide-ranging pharmacological properties, including potent anti-inflammatory, antimicrobial, and cytotoxic activities, have positioned them as promising scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core pharmacological attributes of this compound diterpenes, tailored for researchers, scientists, and drug development professionals. This document synthesizes quantitative data from numerous studies, presents detailed experimental protocols for their biological evaluation, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and therapeutic potential.

Introduction

This compound diterpenes are characterized by a bicyclic decalin core structure, which serves as a foundation for extensive chemical modifications, leading to a vast array of natural analogs with distinct biological profiles. These compounds have been isolated from a variety of natural sources, including plants of the Lamiaceae, Cistaceae, and Zingiberaceae families, as well as from fungi and marine organisms.[1] The significant interest in this class of molecules stems from their demonstrated efficacy in preclinical studies across multiple disease areas, including cancer, inflammatory disorders, and infectious diseases.[2][3][4] This guide aims to provide a detailed technical resource on the pharmacological properties of this compound diterpenes, with a focus on their quantitative biological data, the experimental methodologies used to assess their activity, and the molecular pathways they modulate.

Quantitative Pharmacological Data

The biological activity of this compound diterpenes is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxic and anti-inflammatory effects, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize key quantitative data for a selection of prominent this compound diterpenes.

Cytotoxic Activity

This compound diterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][5] The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are a standard measure of cytotoxic potency.

| This compound Diterpene | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Andrographolide | HCT-116 | Colon Carcinoma | 3.82 | [5] |

| Andrographolide | HT-29 | Colon Carcinoma | >100 | [5] |

| Andrographolide | MCF-7 | Breast Adenocarcinoma | 15.21 | [5] |

| 14-Deoxyandrographolide | HCT-116 | Colon Carcinoma | 5.12 | [5] |

| Neoandrographolide | MCF-7 | Breast Adenocarcinoma | 28.32 | [5] |

| (13E)-labd-13-ene-8α,15-diol | Various Leukemic Lines | Leukemia | 11.4 - 27.3 (µg/mL) | [6][7] |

| Sclareol | Various Leukemic Lines | Leukemia | <20 (µg/mL) | [7] |

| Coronarin D | Glioblastoma & Carcinoma | Brain & Epithelial Cancer | Not Specified | [8] |

| Chlorolabdans A-C | Various Blood Cancer Lines | Leukemia/Lymphoma | 1.2 - 22.5 | [9] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound diterpenes is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3]

| This compound Diterpene | Cell Line | Assay | IC50 (µM) | Reference |

| Andrographolide | RAW 264.7 | NO Production Inhibition | Not Specified | [3] |

| Unnamed Labdanes (Compounds 4 & 11) | RAW 264.7 | NO Production Inhibition | 1 - 10 | |

| Lagopsins & 15-epi-lagopsins | BV-2 | NO Production Inhibition | 14.9 - 34.9 | |

| Unnamed this compound (Compound 30) | RAW 264.7 | NO Production Inhibition | 3.9 ± 1.7 |

Antimicrobial Activity

The antimicrobial efficacy of this compound diterpenes is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4][10]

| This compound Diterpene | Microorganism | Activity | MIC (µg/mL) | Reference |

| (-)-Copalic acid | Porphyromonas gingivalis | Antibacterial | 3.1 | [4] |

| 6α-malonyloxymanoyl oxide | Staphylococcus aureus | Antibacterial | 7 - 20 | [11] |

| 6α-malonyloxymanoyl oxide | Bacillus subtilis | Antibacterial | 7 - 20 | [11] |

| (E)-8β,17-epoxylabd-12-ene-15,16-dial | Broad Spectrum | Antibacterial/Antifungal | Not Specified | |

| Chlorolabdans B | Bacillus subtilis | Antibacterial | 4 - 8 | [9] |

| Chlorolabdans B | Micrococcus luteus | Antibacterial | 4 - 8 | [9] |

| Chlorolabdans B | Staphylococcus aureus | Antibacterial | 4 - 8 | [9] |

Experimental Protocols

The following section details the methodologies for key experiments used to evaluate the pharmacological properties of this compound diterpenes.

Isolation and Purification of this compound Diterpenes from Plant Material

A general workflow for the extraction and isolation of this compound diterpenes is depicted below.

Protocol:

-

Extraction: Air-dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane, followed by solvents such as dichloromethane, ethyl acetate, and methanol.[1]

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.[1]

-

Chromatographic Separation: The crude extracts are subjected to column chromatography, typically over silica gel, eluting with a gradient of solvents to separate the components into fractions.[1]

-

Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound diterpenes.[1]

-

Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.[1]

-

Treatment: The cells are then treated with various concentrations of the this compound diterpene for a defined period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the treatment period, an MTT solution is added to each well.[1]

-

Incubation: The plate is incubated for 2-4 hours at 37°C, during which viable cells metabolize the yellow MTT into purple formazan (B1609692) crystals.[1]

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

-

Data Analysis: The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.[5]

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.[1]

-

Cell Seeding and Treatment: The cells are seeded in a 96-well plate and treated with different concentrations of the this compound diterpene for 1-2 hours.[1]

-

Stimulation: The cells are then stimulated with LPS to induce the production of NO.[1]

-

Incubation: The plate is incubated for a specified period to allow for NO production.

-

Griess Assay: The amount of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of nitrite is determined from a standard curve.

-

Data Analysis: The IC50 value for NO production inhibition is calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.[1]

-

Serial Dilution: A two-fold serial dilution of the this compound diterpene is performed in a 96-well microtiter plate containing the broth.[1]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

-

Incubation: The plate is incubated under appropriate conditions to allow for microbial growth.[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Signaling Pathways Modulated by this compound Diterpenes

The pharmacological effects of this compound diterpenes are often mediated through their interaction with key intracellular signaling pathways that regulate inflammation, cell survival, and proliferation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory this compound diterpenes exert their effects by inhibiting this pathway.[3]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers, and some this compound diterpenes have been shown to modulate this pathway.[8]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Some this compound diterpenes exert their cytotoxic effects by interfering with this pathway.

Conclusion

This compound diterpenes represent a rich and diverse class of natural products with significant therapeutic potential. Their multifaceted pharmacological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial effects, make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of their pharmacological properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic promise.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

The Cytotoxic Potential of Labdane Diterpenes in Oncology: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates, labdane-type diterpenes, a class of secondary metabolites found in various plants, have garnered significant attention for their potent cytotoxic effects against a wide range of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the cytotoxic properties of this compound compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action to support ongoing and future drug discovery efforts.

Quantitative Assessment of Cytotoxicity

The cytotoxic efficacy of this compound diterpenes is primarily evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. These metrics represent the concentration of a compound required to inhibit cell growth by 50% and are crucial for comparing the potency of different compounds. The following tables summarize the reported cytotoxic activities of various this compound diterpenes against a spectrum of human cancer cell lines.

Table 1: Cytotoxicity of Andrographolide and its Derivatives

| This compound Diterpene | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| Andrographolide | HCT-116 | Colon Carcinoma | 3.82 | |

| Andrographolide | HT-29 | Colon Carcinoma | >100 | |

| Andrographolide | MCF-7 | Breast Adenocarcinoma | 15.21 | |

| Andrographolide | H69PR | Small Cell Lung Carcinoma | 3.66 | |

| 14-Deoxyandrographolide | HCT-116 | Colon Carcinoma | 5.12 | |

| 14-Deoxyandrographolide | HT-29 | Colon Carcinoma | 3.81 | |

| 14-Deoxy-12-hydroxyandrographolide | HCT-116 | Colon Carcinoma | 4.86 | |

| Neoandrographolide | HCT-116 | Colon Carcinoma | 4.53 | |

| Neoandrographolide | MCF-7 | Breast Adenocarcinoma | 28.32 | |

| Neoandrographolide | H69PR | Small Cell Lung Carcinoma | 4.19 |

Table 2: Cytotoxicity of this compound Diterpenes from Zingiberaceae

| This compound Diterpene | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) | Assay | Reference |

| Calcaratarin D | KB | Cervical Cancer | 0.34 | MTT | [3] |

| Calcaratarin E | KB | Cervical Cancer | 0.24 | MTT | [3] |

| Yunnancoronarin A | SGC-7901 | Gastric Cancer | 6.21 µg/mL | - | [4] |

| Yunnancoronarin A | HeLa | Cervical Cancer | 6.58 µg/mL | - | [4] |

| Hedyforrestin C | SGC-7901 | Gastric Cancer | 7.29 µg/mL | - | [4] |

| Hedylongnoid C | SGC-7901 | Gastric Cancer | 8.74 µg/mL | - | [4] |

Table 3: Cytotoxicity of Other this compound Diterpenes

| This compound Diterpene | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) | Reference |

| Sclareol (B1681606) | HeLa | Cervical Cancer | Concentration-dependent | [4] |

| Uasdthis compound D | HeLa | Cervical Cancer | 19 | [4] |

| Uasdthis compound D | A549 | Lung Cancer | 23 | [4] |

| Uasdthis compound D | T-47D | Breast Cancer | 24 | [4] |

| Graziethis compound B | OVCAR-03 | Ovary Cancer | 5.5 | [4] |

| Graziethis compound B | U251 | Glioma | 25.63 | [4] |

| Graziethis compound A | OVCAR-03 | Ovary Cancer | 28.5 | [4] |

| Kayadiol | HeLa | Cervical Cancer | 30 | [5] |

| (13E)-labd-13-ene-8α,15-diol | Various Leukemic Lines | Leukemia | Active | [6] |

| (13E)-labd-7,13-dienol | HL60 | Leukemia | Active | [6] |

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of many this compound diterpenes are attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle.[7][8][9] These compounds can trigger apoptosis through various signaling pathways, often involving the mitochondria.

For instance, the this compound diterpene kayadiol has been shown to induce apoptosis in HeLa cells in a dose-dependent manner.[5] This process is characterized by DNA laddering, the activation of caspases-3 and -9, depolarization of the mitochondrial membrane potential, and an increase in the Bax/Bcl-2 ratio, all of which are hallmarks of the intrinsic apoptotic pathway.[5] Similarly, sclareol has demonstrated the ability to induce apoptosis in leukemic and human breast cancer cells.[4]

Furthermore, some this compound compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7] For example, five this compound-type diterpenes isolated from Vitex trifolia were found to inhibit cell cycle progression at the G0/G1 phase in tsFT210 and K562 cells at lower concentrations, while inducing apoptosis at higher concentrations.[7]

One of the key signaling cascades implicated in the anticancer activity of this compound diterpenes is the MAPK (Mitogen-Activated Protein Kinase) pathway. The compound coronarin D, for example, exerts its antiproliferative effects by activating the MAPK pathway, specifically through the stimulation of ERK/JNK phosphorylation.[10] This activation subsequently leads to the inhibition of cell proliferation and the induction of the intrinsic apoptotic pathway.[10]

Below is a diagram illustrating the general mechanism of apoptosis induction by certain this compound compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic this compound Diterpenes, Northis compound Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-proliferative and apoptosis-inducible activity of this compound and abietane diterpenoids from the pulp of Torreya nucifera in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound-type diterpenes as new cell cycle inhibitors and apoptosis inducers from Vitex trifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Agent: The this compound Diterpenoid-Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances on Natural Abietane, this compound and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activities and mechanism of action of the this compound diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Mechanisms of Labdane Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate and multifaceted nature of inflammation necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Labdane diterpenes, a class of natural products found in a variety of plant and marine organisms, have emerged as a promising source of potent anti-inflammatory compounds. This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of this compound diterpenes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Core Anti-Inflammatory Mechanisms

This compound diterpenes exert their anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The principal mechanisms identified include the inhibition of Nuclear Factor-kappa B (NF-κB), modulation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, and the direct inhibition of inflammatory enzymes such as Cyclooxygenases (COX) and Lipoxygenases (LOX).[1][2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Many this compound diterpenes have been shown to potently inhibit this pathway.[1] For instance, andrographolide, a well-studied this compound diterpene from Andrographis paniculata, has been demonstrated to suppress the constitutive activation of NF-κB.[3] Calcaratarin D, another this compound diterpene, exhibits its anti-inflammatory effects by reducing the nuclear translocation of the p65 subunit of NF-κB.[4] This inhibition prevents the transcription of downstream targets, including pro-inflammatory cytokines and enzymes. One study on a novel this compound diterpene from Leonurus japonicus further confirmed that its anti-inflammatory mechanism involves blocking the activation of the NF-κB signaling pathway.[5]

Modulation of MAPK and PI3K/Akt Signaling Pathways

The MAPK and PI3K/Akt signaling cascades are also critical regulators of inflammation. This compound diterpenes have been found to modulate these pathways to reduce the inflammatory response. For example, certain this compound diterpenes from Leonurus sibiricus were shown to inhibit the phosphorylation of p38, JNK, and ERK, which are key kinases in the MAPK pathway.[6][7] Calcaratarin D was found to selectively suppress the LPS-induced activation of the PI3K/Akt pathway without significantly affecting the MAPK pathway.[4] Furthermore, other this compound diterpenes have demonstrated protective effects in cardiomyocytes by increasing the phosphorylation of Akt and ERK1/2.[8][9]

Inhibition of COX and LOX Enzymes

Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid metabolism pathway, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Several this compound diterpenes have demonstrated direct inhibitory activity against these enzymes.[1] For instance, two new this compound diterpenes isolated from Crassocephalum mannii showed selective inhibitory activity against COX-1 and COX-2.[10][11] This dual inhibition of both COX and LOX pathways is a particularly attractive feature for developing novel anti-inflammatory drugs with a broader spectrum of activity.[12][13]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of various this compound diterpenes from the cited literature.

Table 1: Inhibition of Pro-Inflammatory Mediators

| Compound | Source Organism | Assay | Target | IC50 / % Inhibition | Reference |

| Andropanilide A | Andrographis paniculata | LPS-induced RAW264.7 cells | TNF-α, IL-1β, IL-6 | Significant decrease | [14] |

| Calcaratarin D | Synthetic | LPS-induced RAW264.7 cells | TNF-α, IL-6, NO | Effective modulation | [4] |

| Gymglu acid | Gymnosperma glutinosum | LPS-stimulated J774A.1 macrophages | NO | 78.06% inhibition at 155.16 µM | [15][16] |

| Gymglu acid | Gymnosperma glutinosum | LPS-stimulated J774A.1 macrophages | IL-6 | 71.04% inhibition at 155.16 µM | [15][16] |

| Compound 1 | Leonurus sibiricus | LPS-induced RAW264.7 macrophages | NO | Potent inhibition | [6][17] |

| Lagopsins & others | Lagopsis supina | LPS-stimulated BV-2 microglial cells | NO | IC50: 14.9-34.9 μM | [18] |

| Various labdanes | Hedychium coronarium | LPS-activated mouse peritoneal macrophages | NO | Inhibitory effects | [19] |

| Seven diterpenoids | Leonurus japonicus | LPS-induced RAW264.7 cells | NO | Noteworthy inhibition | [5] |

Table 2: Inhibition of Inflammatory Enzymes

| Compound | Source Organism | Enzyme | IC50 / % Inhibition | Reference |

| 8α,19-dihydroxylabd-13E-en-15-oic acid (1) | Crassocephalum mannii | COX-2 | Selective inhibition | [10] |

| 13,14,15,16-tetranorthis compound-8α,12,14-triol (2) | Crassocephalum mannii | COX-1 | Selective inhibition | [10] |

| 16-hydroxy-cleroda-4(18), 13-dien-16,15-olide | Polyalthia longifolia | COX-2 | IC50: 8.49 ± 0.55 nM | [12] |

| 16-hydroxy-cleroda-4(18), 13-dien-16,15-olide | Polyalthia longifolia | 5-LOX | IC50: 12.73 ± 0.21 nM | [12] |

| 3α,16α-dihydroxy-cleroda-4(18),13(14)Z-dien-15,16-olide | Polyalthia longifolia | COX-2 | IC50: 12.82 ± 0.21 nM | [12] |

| 3α,16α-dihydroxy-cleroda-4(18),13(14)Z-dien-15,16-olide | Polyalthia longifolia | 5-LOX | IC50: 16.94 ± 0.56 nM | [12] |

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Polyalthia longifolia | COX-2 | IC50: 10.34 ± 0.26 nM | [12] |

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Polyalthia longifolia | 5-LOX | IC50: 14.38 ± 0.32 nM | [12] |

Experimental Protocols

A general overview of the key experimental methodologies used to assess the anti-inflammatory activity of this compound diterpenes is provided below. For specific details, it is recommended to consult the original research articles.

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Lines: Murine macrophage cell lines such as RAW 264.7 and J774A.1, or human neutrophil cells are commonly used.[2][15]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the this compound diterpene for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[2]

2. Measurement of Nitric Oxide (NO) Production:

-

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure: A sample of the cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The nitrite concentration is determined from a standard curve.[20]

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying cytokine levels in cell culture supernatants.

-

Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins:

-

Objective: To determine the effect of this compound diterpenes on the expression and phosphorylation of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.

-

Procedure:

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.[6]

-

5. COX and LOX Inhibition Assays:

-

Method: Commercially available colorimetric or fluorometric assay kits are used to measure the inhibitory activity of the compounds against COX-1, COX-2, and various LOX isoforms.

-

Principle: These assays typically measure the peroxidase activity of COX or the hydroperoxidase activity of LOX.

In Vivo Anti-Inflammatory Assays

1. Carrageenan-Induced Paw Edema Model:

-

Animal Model: Rats or mice are commonly used.[21]

-

Procedure:

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a specific time, carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.

-

The paw volume is measured at different time points using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[22][23]

-

2. TPA-Induced Ear Edema Model:

-

Animal Model: Mice are typically used.[15]

-

Procedure:

-

12-O-tetradecanoylphorbol-13-acetate (TPA) is topically applied to the mouse ear to induce inflammation.

-

The test compound is applied topically before or after TPA application.

-

The ear thickness is measured, and ear punch biopsies are weighed to quantify the edema.

-

Conclusion

This compound diterpenes represent a structurally diverse and pharmacologically significant class of natural products with potent anti-inflammatory properties. Their ability to target multiple key signaling pathways, including NF-κB, MAPKs, and PI3K/Akt, as well as their direct inhibitory effects on inflammatory enzymes like COX and LOX, underscores their therapeutic potential. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory capabilities of these remarkable compounds. Continued research in this area is crucial for the development of novel and effective anti-inflammatory therapies.

References

- 1. This compound diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The identification of naturally occurring this compound diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory this compound diterpenoids from the aerial parts of Leonurus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of this compound and Northis compound Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. myweb.ttu.edu [myweb.ttu.edu]

- 12. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual COX and 5-LOX inhibition by clerodane diterpenes from seeds of Polyalthia longifolia (Sonn.) Thwaites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Andropanilides A-C, the novel this compound-type diterpenoids from Andrographis paniculata and their anti-inflammation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Activity of Two this compound Enantiomers from Gymnosperma glutinosum: An In Vivo, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 18. researchgate.net [researchgate.net]

- 19. This compound-type diterpenes with inhibitory effects on increase in vascular permeability and nitric oxide production from Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Five undescribed ent-labdane diterpenoid glucosides from Andrographis paniculata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Antimicrobial Potential of Labdane Natural Products: A Technical Guide for Drug Discovery

An in-depth exploration of the antimicrobial activities, mechanisms of action, and experimental evaluation of labdane-type diterpenes for researchers, scientists, and drug development professionals.

This compound-type diterpenes, a diverse class of natural products found in various plants, fungi, and marine organisms, have emerged as a promising source of new antimicrobial agents.[1][2][3] With the rise of multidrug-resistant pathogens, the unique chemical scaffolds of labdanes offer significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound natural products, detailing their activity against a range of microorganisms, the experimental protocols used for their evaluation, and insights into their mechanisms of action.

Quantitative Antimicrobial Activity of this compound Diterpenes

The antimicrobial efficacy of this compound diterpenes has been quantified against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the potency of these compounds. The following tables summarize the reported MIC values for several this compound natural products.

Antibacterial Activity

This compound diterpenes have demonstrated notable activity against a spectrum of Gram-positive and Gram-negative bacteria, including clinically relevant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

| This compound Compound | Test Organism | MIC (µg/mL) | Reference |

| Sclareol (B1681606) | Methicillin-Resistant Staphylococcus aureus (MRSA) | <32 | [4] |

| Manool | Methicillin-Resistant Staphylococcus aureus (MRSA) | <32 | [4] |

| Chlorolabdan B | Bacillus subtilis KCTC 1021 | 4-8 | [1][5] |

| Chlorolabdan B | Micrococcus luteus KCTC 1915 | 4-8 | [1][5] |

| Chlorolabdan B | Staphylococcus aureus KCTC 1927 | 4-8 | [1][5] |

| 13-episclareol | Klebsiella pneumoniae | More active than ampicillin (B1664943) at 100 µg/mL | [6] |

| 13-episclareol | Staphylococcus aureus | More active than ampicillin at 100 µg/mL | [6] |

| 13-episclareol | Pseudomonas aeruginosa | More active than ampicillin at 100 µg/mL | [6] |

| Gomojosides B, C, E, F | Escherichia coli | Active at 500 ppm | [6] |

| Gomojosides K-O | Aeromonas salmonishida | Active at 100 ppm | [6] |

| Mycaperoxides A and B | Bacillus subtilis | Active | [6] |

| Mycaperoxides A and B | Staphylococcus aureus | Active | [6] |

| (E)-8(17),12-labdadiene-15,16-dial | Gram-positive and Gram-negative bacteria | 12.5 - 25 | [7] |

| Manoyl oxide acid | Helicobacter pylori strain 51 | 92 µM (MIC₅₀) | [8] |

| Eldaricoxide A | Helicobacter pylori strain 51 | 95 µM (MIC₅₀) | [8] |

Antifungal Activity

Several this compound diterpenes have shown potent activity against various fungal pathogens, including Candida species, which are a common cause of opportunistic infections.

| This compound Compound | Test Organism | MIC (µg/mL) | Reference |

| (E)-8(17),12-labadiene-15,16-dial | Candida albicans, C. gurilliermondii, C. tropicalis, C. utilis | Strong activity | [9] |

| E-8β(17)-epoxylabd-12-ene-15,16-dial | Candida albicans, C. gurilliermondii, C. tropicalis, C. utilis | Strong activity | [9] |

| Galanolactone | Candida species | Less potent than compounds 18 and 19 | [9] |

| 5R,8R,9R,10R-Labdane-13(E)-ene-8a,15-diol | Candida albicans | Active at 1 µg/mL | [9] |

| Sclareol | Rust fungi | Good control at 100 µg/mL | [6] |

| ent-labd-8(17)-en-15,18-dioic acid derivatives (2 and 3) | Candida strains | Fungistatic at lower concentrations than fluconazole | [10] |

| ent-polyalthic acid derivatives (1, 5, 6, 8, 11) | Candida glabrata | Fungistatic from 34.1 µM to 39.5 µM | [11] |

| (+)-8S, 13S, 14R, 15-Ent-labdanetetrol | Aspergillus niger, Candida albicans, Fusarium sporotrichum, Trichophyton mentagrophytes, Fusarium moniliforme, Rhyzoctonia solani | Active | [12] |

Anti-tubercular Activity

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new therapeutic agents. This compound diterpenes have shown potential in this area.

| This compound Compound | Test Organism | MIC (µg/mL) | Reference |

| Sodium salt derivative of a this compound diterpene (15) | Mycobacterium tuberculosis H37Rv | 6.25 | [13] |

| This compound diterpenes from Copaifera oleoresin (unmodified) | Mycobacterium tuberculosis H37Rv | 125 | [14] |

| Diterpene with halimane skeleton | Mycobacterium smegmatis | 100 | [15] |

| Diterpene with this compound skeleton | Mycobacterium smegmatis | >100 | [15] |

Experimental Protocols for Antimicrobial Activity Assessment

Standardized and reproducible methods are crucial for evaluating the antimicrobial potential of natural products. The following are detailed methodologies for key experiments cited in the literature on this compound diterpenes.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

1. Preparation of Inoculum:

-

A standardized suspension of the test microorganism is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi.[3][17]

-

The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[18]

2. Serial Dilution:

-

A two-fold serial dilution of the this compound diterpene is performed in a 96-well microtiter plate containing the appropriate broth.[3]

3. Inoculation:

-

Each well is inoculated with the standardized microbial suspension.[3]

-

A positive control well (containing broth and inoculum but no test compound) and a negative control well (containing broth only) are included on each plate.[3]

4. Incubation:

-

The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

5. Determination of MIC:

-

The MIC is determined as the lowest concentration of the this compound diterpene at which no visible growth of the microorganism is observed.[16]

Agar (B569324) Diffusion Methods (Disk and Well Diffusion)

These are qualitative or semi-quantitative assays used to screen for antimicrobial activity. They are based on the diffusion of the antimicrobial agent through an agar medium.[16][18][19]

1. Preparation of Agar Plates:

-

A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.[20]

2. Inoculation:

-

The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile cotton swab.[20]

3. Application of Test Compound:

-

Disk Diffusion: Sterile paper disks impregnated with a known concentration of the this compound diterpene are placed on the agar surface.[18]

-

Well Diffusion: Wells are cut into the agar using a sterile cork borer, and a specific volume of the this compound diterpene solution is added to each well.[18][21]

4. Incubation:

-

The plates are incubated under suitable conditions.

5. Measurement of Inhibition Zone:

-

The diameter of the zone of inhibition (the area around the disk or well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[18]

Bioautography

This technique combines chromatography with a bioassay to identify active compounds in a mixture.[18][19]

1. Chromatographic Separation:

-

The crude extract or fraction containing this compound diterpenes is separated by thin-layer chromatography (TLC).[18]

2. Bioassay:

-

The developed TLC plate is either sprayed with or immersed in a suspension of the test microorganism (direct bioautography) or overlaid with an agar layer seeded with the microorganism (overlay bioautography).[18]

3. Incubation and Visualization:

-

After incubation, the plate is sprayed with a growth indicator (e.g., a tetrazolium salt) to visualize the zones of inhibition, which appear as clear spots against a colored background.[18]

Visualizing Experimental Workflows and Mechanisms of Action

Diagrams are essential for illustrating complex experimental processes and biological pathways. The following sections provide Graphviz (DOT language) scripts for generating such diagrams.

Experimental Workflow for Antimicrobial Screening

This workflow outlines the general steps involved in screening natural products for antimicrobial activity.

Caption: General workflow for the screening of antimicrobial this compound diterpenes.

Proposed Mechanism of Action: Quorum Sensing Inhibition

Some this compound diterpenes, such as sclareol and manool, are thought to exert their antimicrobial effect by interfering with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence.[4][22][23][24] Docking simulations suggest that these compounds may bind to key regulatory proteins like AgrA, preventing them from binding to DNA and activating the expression of virulence factors.[23][24]

Caption: Proposed mechanism of quorum sensing inhibition by this compound diterpenes.

Disruption of Bacterial Cell Membrane